2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester
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Overview
Description
2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C13H19BClNO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
It’s worth noting that boronic acids and their derivatives, like “2-aminomethyl-3-chlorophenylboronic acid, pinacol ester”, are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .
In the Suzuki-Miyaura reaction, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The reaction is known for its mild and functional group tolerant conditions, and the reagents used are generally stable, readily prepared, and environmentally benign .
Biochemical Analysis
Biochemical Properties
The role of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester in biochemical reactions is primarily as a reagent in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudohalide under the influence of a palladium catalyst
Cellular Effects
Boronic acids and their derivatives have been known to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation step .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester typically involves the reaction of 2-Aminomethyl-3-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester primarily undergoes reactions typical of boronic esters, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronic ester to the boronic acid.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.
Hydrolysis: The major product is 2-Aminomethyl-3-chlorophenylboronic acid.
Scientific Research Applications
2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the amino and chloro substituents.
4-Aminomethylphenylboronic Acid Pinacol Ester: Similar but without the chloro substituent.
Uniqueness
2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is unique due to the presence of both amino and chloro substituents, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,8,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVINMFHUCVKRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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